molecular formula C6H10N4O2 B2949579 [(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol CAS No. 161142-98-9

[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol

Cat. No.: B2949579
CAS No.: 161142-98-9
M. Wt: 170.172
InChI Key: GFYFBMBGFNSSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol is an organic compound that belongs to the class of triazines. It is characterized by a triazine ring substituted with a methoxy group at position 4, a methyl group at position 6, and an amino group at position 2, which is further bonded to a methanol moiety. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in various synthetic pathways and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-4-8-5(7-3-11)10-6(9-4)12-2/h11H,3H2,1-2H3,(H,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYFBMBGFNSSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)NCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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